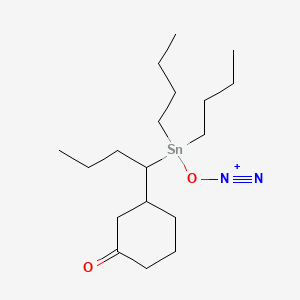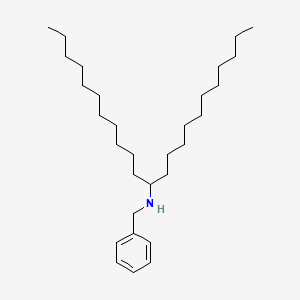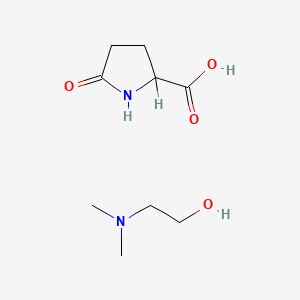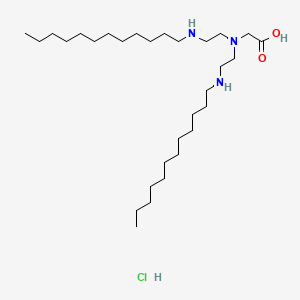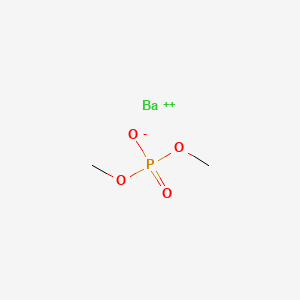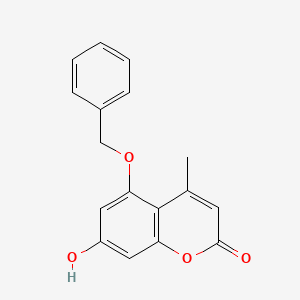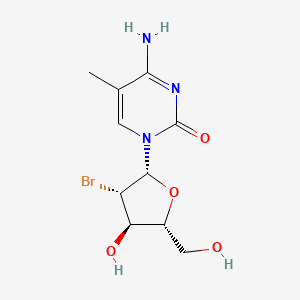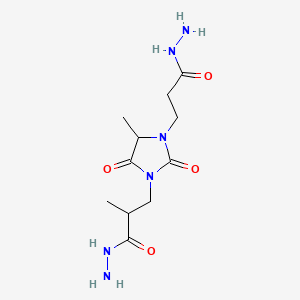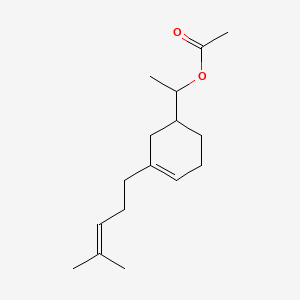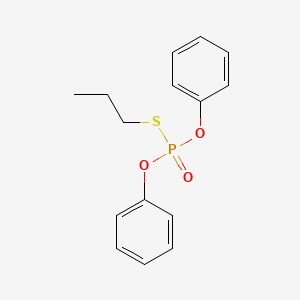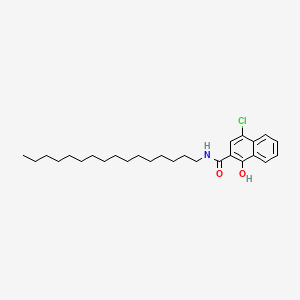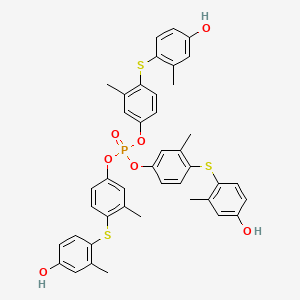
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is a complex organic compound with a molecular formula of C17H12Cl2N6. This compound is notable for its unique structure, which includes a pyrimidine ring, a dichlorophenyl group, and an indazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and nitriles under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a halogenation reaction where chlorine atoms are introduced to the phenyl ring.
Formation of the Indazole Moiety: This can be synthesized through cyclization reactions involving hydrazines and ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide
- 6-(2,5-Dichlorophenyl)-N4-(1H-indazol-6-yl)-2,4-pyrimidinediamine
Uniqueness
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
774606-24-5 |
|---|---|
Molecular Formula |
C17H12Cl2N6 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
6-(2,5-dichlorophenyl)-4-N-(1H-indazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H12Cl2N6/c18-10-2-4-13(19)12(5-10)15-7-16(24-17(20)23-15)22-11-3-1-9-8-21-25-14(9)6-11/h1-8H,(H,21,25)(H3,20,22,23,24) |
InChI Key |
ARQXSCITLRBMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC(=C3)C4=C(C=CC(=C4)Cl)Cl)N)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


